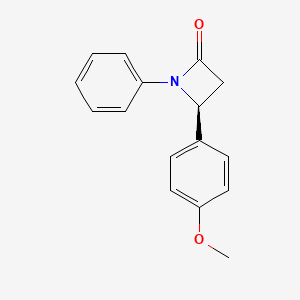![molecular formula C21H19N7O2 B12554940 N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide CAS No. 147662-13-3](/img/structure/B12554940.png)
N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring structure, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including carbonimidoyl and carboxamide, makes it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used for oxidative amidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative amidation can yield N-(pyridin-2-yl)amides .
Scientific Research Applications
N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal applications.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown significant biological activities.
Uniqueness
N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
147662-13-3 |
|---|---|
Molecular Formula |
C21H19N7O2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N7O2/c1-14(25-27-20(29)16-6-4-10-22-12-16)18-8-3-9-19(24-18)15(2)26-28-21(30)17-7-5-11-23-13-17/h3-13H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
KTIMZDVPCGKQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=NC(=CC=C2)C(=NNC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


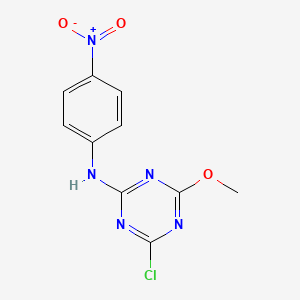
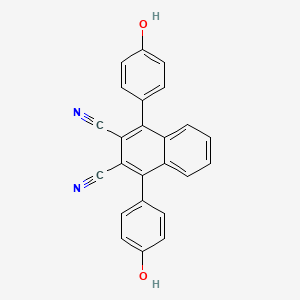

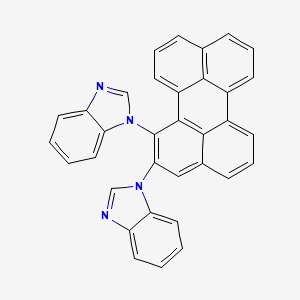
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
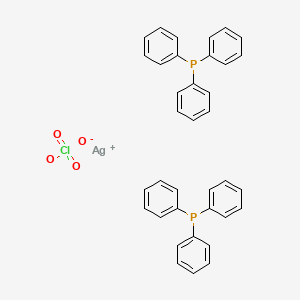
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
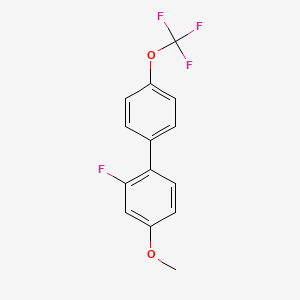
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
